molecular formula C12H18N2O2 B133202 3-Hydroxymonoethylglycinexylidide CAS No. 34604-56-3

3-Hydroxymonoethylglycinexylidide

Cat. No.: B133202
CAS No.: 34604-56-3
M. Wt: 222.28 g/mol
InChI Key: YITCMQBVWIHTTA-UHFFFAOYSA-N
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Description

3-Hydroxymonoethylglycinexylidide is a secondary metabolite in the hepatic biotransformation pathway of lidocaine. Research into this compound is primarily valuable for modeling and investigating complex pharmacokinetic profiles, as it represents a key metabolic branch point. Studies using isolated perfused rat liver models indicate that sequential elimination pathways, including further metabolism of this compound, are significant, especially at low lidocaine dosage levels, and are subject to competitive inhibition. This metabolite is essential for scientists focusing on enzymology, drug-drug interaction studies, and advanced analytical method development in pharmacokinetics. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITCMQBVWIHTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC(=C1C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188178
Record name 3-Hydroxy-monoethylglycinexylidide
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34604-56-3
Record name 2-(Ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-monoethylglycinexylidide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-monoethylglycinexylidide
Source EPA DSSTox
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Enzymatic and Biotransformational Pathways Leading to 3 Hydroxymonoethylglycinexylidide

Characterization of Metabolic Precursors

The synthesis of 3-Hydroxymonoethylglycinexylidide is not a direct process but rather the result of the metabolism of larger, precursor molecules. Understanding these precursors is fundamental to comprehending the formation of the final compound.

Lidocaine (B1675312) is the primary antecedent from which this compound is ultimately derived. The metabolic breakdown of lidocaine in the human body, primarily in the liver, initiates a cascade of reactions that lead to various metabolites. liposuction101.comnih.gov The principal metabolic route for lidocaine is oxidative N-deethylation, which produces Monoethylglycinexylidide (B1676722) (MEGX). core.ac.uk Another significant pathway is the hydroxylation of lidocaine's aromatic ring, yielding 3-Hydroxylidocaine (B23898). core.ac.ukhmdb.ca Both MEGX and 3-Hydroxylidocaine are crucial intermediates that can be further metabolized. Therefore, this compound is considered a downstream metabolite in the complex metabolic fate of lidocaine.

Monoethylglycinexylidide (MEGX) is a direct and major precursor to this compound. nih.gov MEGX is the first and pharmacologically active metabolite formed through the oxidative N-deethylation of lidocaine. liposuction101.comnih.govcaymanchem.com This conversion is carried out by microsomal isoenzymes in the liver. liposuction101.commedchemexpress.com Once formed, MEGX itself becomes a substrate for further metabolic processes. One of these subsequent pathways is aromatic hydroxylation, which introduces a hydroxyl group onto the xylidide ring of MEGX, resulting in the formation of this compound. nih.gov

Table 1: Key Precursors in the Formation of this compound

Precursor CompoundImmediate Metabolite(s)
LidocaineMonoethylglycinexylidide (MEGX), 3-Hydroxylidocaine
Monoethylglycinexylidide (MEGX)This compound, Glycinexylidide (B194664)

Hydroxylation Mechanisms in this compound Synthesis

Hydroxylation is a critical chemical reaction in the formation of this compound, responsible for adding a hydroxyl (-OH) group to the aromatic ring of the precursor molecule. This process is mediated by a specific class of enzymes.

The aromatic hydroxylation step is catalyzed by enzymes from the Cytochrome P450 (CYP) superfamily. researchgate.net Specifically, research has identified CYP1A2 and CYP3A4 as the primary isoforms involved in the metabolism of lidocaine and its derivatives. researchgate.netnih.gov Studies using human liver microsomes have demonstrated that the formation of the hydroxylated metabolite, 3-Hydroxylidocaine, from lidocaine is almost exclusively catalyzed by CYP1A2, with CYP3A4 playing only a minor role. researchgate.netnih.gov This hydroxylation can occur either on the parent lidocaine molecule or on its N-deethylated metabolite, MEGX. When MEGX is hydroxylated at the 3-position, the resulting compound is this compound.

Table 2: Cytochrome P450 Enzymes and their Metabolic Roles

EnzymePrimary Metabolic Reaction(s)Substrate(s)Product(s)
CYP1A2 Aromatic Hydroxylation, N-DeethylationLidocaine, MEGX3-Hydroxylidocaine, MEGX
CYP3A4 N-Deethylation, Aromatic Hydroxylation (minor)LidocaineMEGX, 3-Hydroxylidocaine

The enzymatic action of Cytochrome P450 exhibits both substrate specificity and regioselectivity. Substrate specificity refers to the enzyme's ability to bind to and act on specific molecules. In this context, both lidocaine and its metabolite MEGX can serve as substrates for hydroxylation by CYP1A2. researchgate.netnih.gov

Regioselectivity describes the enzyme's preference for catalyzing a reaction at a specific position on the substrate molecule. The formation of this compound and its precursor 3-Hydroxylidocaine demonstrates high regioselectivity. The hydroxylation reaction specifically targets the 3-position on the 2,6-dimethylphenyl (xylidide) aromatic ring. core.ac.uk This precise placement of the hydroxyl group is a hallmark of the P450-catalyzed mechanism, which involves a highly controlled process of oxygen activation and insertion into a C-H bond. nih.gov

N-Dealkylation Processes Contributing to this compound Formation

N-dealkylation is the removal of an alkyl group from a nitrogen atom and is a key metabolic process in the biotransformation of lidocaine. nih.govnih.gov This reaction can occur before or after the hydroxylation step in the pathway leading to this compound.

The oxidative N-deethylation of lidocaine to form MEGX is the most prominent dealkylation step. core.ac.uk This reaction is catalyzed by both CYP1A2 and CYP3A4. researchgate.netnih.gov Studies have indicated that at lower, therapeutically relevant concentrations of lidocaine, CYP1A2 is the major enzyme responsible for MEGX formation, while the role of CYP3A4 becomes more significant at higher concentrations. researchgate.netnih.gov

Alternatively, if hydroxylation occurs first, the resulting 3-Hydroxylidocaine can then undergo N-deethylation to form this compound. This demonstrates that the final metabolite can be formed through two distinct sequences of the same fundamental enzymatic reactions. Mechanistically, CYP450-catalyzed N-dealkylation involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously breaks down to the dealkylated amine and an aldehyde. nih.gov

Oxidative N-Deethylation Pathways

The initial and primary route in the metabolism of lidocaine that sets the stage for the eventual formation of this compound is oxidative N-deethylation. This reaction involves the removal of an ethyl group from the tertiary amine of the lidocaine molecule, leading to the formation of Monoethylglycinexylidide (MEGX). nih.govpharmgkb.org Research conducted on human liver microsomes has identified two key cytochrome P450 (CYP) isoenzymes responsible for this biotransformation: CYP1A2 and CYP3A4. nih.govnih.gov

Studies have shown that at lower, therapeutically relevant concentrations of lidocaine, CYP1A2 is the principal enzyme driving the formation of MEGX. nih.gov However, at higher concentrations, the role of CYP3A4 becomes more prominent. nih.gov This dual-enzyme system highlights the concentration-dependent nature of lidocaine metabolism. The formation of MEGX is a critical prerequisite, as it is the direct precursor to this compound. Subsequently, MEGX can undergo hydroxylation at the 3-position of the aromatic ring to yield this compound. While the specific human CYP isoform responsible for this subsequent hydroxylation of MEGX has not been definitively elucidated in all studies, the initial N-deethylation is a well-established and essential step.

It is noteworthy that the 3-hydroxylation can also occur on the parent lidocaine molecule, forming 3-hydroxylidocaine, a reaction catalyzed almost exclusively by CYP1A2. nih.govnih.gov This parallel pathway further underscores the central role of CYP1A2 in the oxidative metabolism of lidocaine.

Contribution of Carboxylesterases to Amide Bond Hydrolysis in Related Pathways

While oxidative pathways are predominant, another significant enzymatic route involved in the metabolism of lidocaine and its derivatives is hydrolysis of the amide bond, mediated by carboxylesterases. nih.govnih.gov This reaction cleaves the molecule, leading to the formation of 2,6-xylidine and other breakdown products.

Multi-Enzyme System Interactions in the Biogenesis of this compound

The generation of this compound is a clear example of a multi-enzyme system at work, involving a sequence of reactions catalyzed by different enzymes. The process is initiated by the cytochrome P450 system, specifically CYP1A2 and CYP3A4, which catalyze the N-deethylation of lidocaine to MEGX. nih.govnih.gov This product, MEGX, then becomes a substrate for a subsequent hydroxylation reaction.

Interactive Data Tables

Table 1: Key Enzymes in the Formation of this compound

Metabolic StepPrecursor CompoundResulting CompoundPrimary Enzymes Involved
Oxidative N-deethylationLidocaineMonoethylglycinexylidide (MEGX)CYP1A2, CYP3A4
Aromatic HydroxylationMonoethylglycinexylidide (MEGX)This compound CYP enzymes (specific human isoform for MEGX hydroxylation not fully elucidated)

Table 2: Competing Metabolic Pathways

PathwaySubstrate(s)Key EnzymesPrimary Product(s)
Amide HydrolysisLidocaine, Monoethylglycinexylidide (MEGX)Carboxylesterase 1 (hCE1)2,6-xylidine, N-ethylglycine
Aromatic HydroxylationLidocaineCYP1A23-Hydroxylidocaine

Analytical Methodologies for the Detection and Quantification of 3 Hydroxymonoethylglycinexylidide

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 3-Hydroxymonoethylglycinexylidide, providing the necessary separation from the parent drug and other related metabolites. Both gas-liquid chromatography and liquid chromatography have been developed and applied for this purpose.

Gas-Liquid Chromatography (GLC) Development and Application in Metabolite Profiling

Gas-liquid chromatography (GLC) has been a historically significant technique for the analysis of lidocaine (B1675312) and its metabolites. Early methods focused on the simultaneous determination of lidocaine and its de-ethylated metabolites, such as monoethylglycinexylidide (B1676722) (MEGX) and glycylxylidide (GX). nih.gov These methods often employed nitrogen-phosphorus detectors to enhance sensitivity and selectivity for the nitrogen-containing analytes. nih.gov

The application of GLC in metabolite profiling allows for the separation of various metabolites based on their volatility and interaction with the stationary phase of the chromatographic column. However, GLC methods for compounds like this compound can be cumbersome, sometimes requiring derivatization to increase the volatility and thermal stability of the analyte. While effective, these methods have, in many cases, been superseded by liquid chromatography techniques that offer simpler sample preparation and reduced analysis times. nih.gov

Liquid Chromatography (LC) Methodologies for Biological Matrices

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with various detectors, has become the cornerstone for the analysis of this compound in biological matrices such as plasma and urine. nih.govoup.com These methods offer high resolution and sensitivity, which are crucial for distinguishing between structurally similar metabolites.

Reverse-phase chromatography is the most common approach, utilizing C18 or C8 columns. researchgate.net The mobile phases typically consist of a mixture of an aqueous buffer (often containing formic acid to improve peak shape and ionization efficiency in mass spectrometry) and an organic solvent like acetonitrile (B52724) or methanol. oup.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed during the analytical run, is frequently employed to achieve optimal separation of a wide range of metabolites with varying polarities. researchgate.net The use of UHPLC, with its smaller particle size columns, allows for even faster and more efficient separations.

Table 1: Comparison of Chromatographic Techniques for Lidocaine Metabolite Analysis
TechniqueTypical ColumnCommon DetectorAdvantagesDisadvantages
Gas-Liquid Chromatography (GLC)Capillary columns (polar or non-polar)Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS)Good resolution for volatile compoundsMay require derivatization, longer analysis times nih.gov
High-Performance Liquid Chromatography (HPLC)Reverse-phase (C18, C8)UV, Mass Spectrometry (MS)Versatile, good for non-volatile and thermally labile compounds nih.govLower resolution than UHPLC
Ultra-High-Performance Liquid Chromatography (UHPLC)Sub-2 µm particle size columns (e.g., C18)Mass Spectrometry (MS)Fast analysis, high resolution and sensitivity researchgate.netRequires specialized high-pressure equipment

Mass Spectrometric Identification and Quantification Strategies

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both structural information for identification and sensitive detection for quantification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural confirmation of metabolites like this compound. In a typical LC-MS/MS workflow, the analyte is first separated by liquid chromatography and then ionized, most commonly by electrospray ionization (ESI). The precursor ion, which corresponds to the protonated or deprotonated molecule of interest, is selected in the first mass analyzer. This ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. ijpras.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. ijpras.com This technique is highly specific and sensitive, making it the gold standard for quantitative bioanalysis. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Discovery

High-resolution mass spectrometry (HR-MS), using instruments such as time-of-flight (TOF) and Orbitrap mass analyzers, plays a crucial role in the discovery and identification of novel metabolites. nih.govchromatographyonline.comnih.gov HR-MS provides highly accurate mass measurements (typically with an error of less than 5 parts per million), which allows for the determination of the elemental composition of an unknown compound. chromatographyonline.com This is particularly valuable in metabolite discovery, where the exact structure of a biotransformation product is not known. By comparing the accurate mass of a potential metabolite to that of the parent drug, the type of metabolic modification (e.g., hydroxylation, demethylation) can be deduced. chromatographyonline.com This capability makes HR-MS a powerful tool for profiling the complete metabolic fate of a drug, including the identification of previously uncharacterized metabolites like this compound.

Pre-analytical Considerations and Sample Preparation for Metabolite Analysis

The accurate analysis of this compound from biological matrices is highly dependent on the pre-analytical handling and sample preparation methods. The goal of sample preparation is to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest.

Common sample preparation techniques for the analysis of lidocaine and its metabolites from plasma or serum include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). oup.comnih.gov Protein precipitation, often performed with a solvent like acetonitrile, is a simple and rapid method for removing the bulk of proteins from the sample. oup.com LLE uses two immiscible solvents to partition the analyte from the aqueous biological matrix into an organic phase. SPE offers a more selective approach, where the analyte is retained on a solid sorbent while interferences are washed away. For basic compounds like this compound, cation exchange SPE cartridges can be particularly effective. oup.com

For urine samples, a "dilute-and-shoot" approach may be sufficient, where the sample is simply diluted with the mobile phase before injection. oup.com However, for conjugated metabolites, an enzymatic hydrolysis step using enzymes like β-glucuronidase or sulfatase may be necessary to cleave the conjugate and allow for the analysis of the free metabolite. researchgate.net

Table 2: Sample Preparation Techniques for Lidocaine Metabolite Analysis
TechniquePrincipleBiological MatrixAdvantagesDisadvantages
Protein PrecipitationPrecipitation of proteins using an organic solvent (e.g., acetonitrile) oup.comPlasma, SerumSimple, fastLess clean extract, potential for ion suppression
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases nih.govPlasma, Serum, UrineCleaner extract than precipitationCan be labor-intensive, requires volatile organic solvents
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent and eluted with a solvent oup.comPlasma, Serum, UrineHigh selectivity, good concentration factor oup.comCan be more expensive and time-consuming
Enzymatic HydrolysisCleavage of conjugated metabolites using enzymes researchgate.netUrineAllows for the analysis of total metabolite concentrationAdds an extra step to the workflow, enzyme activity can vary

Validation Parameters for Quantitative Assays of this compound

The validation of a bioanalytical method ensures that it is suitable for its intended purpose. For quantitative assays of this compound, several key parameters must be thoroughly evaluated to guarantee the reliability, reproducibility, and accuracy of the results. These parameters are established through rigorous experimental testing and are based on guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The primary analytical techniques employed for the quantification of lidocaine and its metabolites, including this compound, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov These methods offer the high selectivity and sensitivity required for detecting and quantifying low concentrations of metabolites in complex biological samples like plasma and urine.

A comprehensive validation process for a quantitative assay of this compound would include the assessment of the following parameters:

Specificity and Selectivity: This ensures that the analytical method can unequivocally measure the analyte in the presence of other components that may be present in the sample, such as endogenous substances, other metabolites, or concomitant medications. For LC-MS/MS methods, selectivity is often demonstrated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and its internal standard. nih.gov

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by analyzing a series of calibration standards.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are critical for the reliability of the assay and are assessed at different concentration levels.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

The following table summarizes typical validation parameters for the quantitative analysis of lidocaine metabolites using LC-MS/MS, which are expected to be similar for this compound.

Validation ParameterTypical Specification
Linearity Range 2-1000 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Lower Limit of Quantification (LLOQ) 2 ng/mL

This table presents typical values based on published methods for related lidocaine metabolites and may be representative for this compound.

Detailed research findings on the simultaneous determination of lidocaine and its primary metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (B194664) (GX), provide a strong basis for the expected performance of an assay for this compound. For instance, a validated UPLC-MS/MS method for MEGX and GX in human plasma demonstrated excellent linearity over the concentration ranges of 2-1000 ng/mL and 2-500 ng/mL, respectively. nih.gov The accuracy and precision for these metabolites were well within the accepted limits of ±15%. nih.gov

Another study utilizing gas chromatography-mass spectrometry (GC-MS) for the determination of MEGX in serum reported a linear range of 1.562 - 25 ng/mL with a correlation coefficient of 0.9981 and a limit of detection of 0.5 ng/mL. nih.gov The extraction recovery for MEGX ranged from 80.1% to 85.7%. nih.gov While these values are specific to MEGX, they indicate the level of sensitivity and performance that can be achieved for closely related metabolites like this compound.

The following interactive data table further details the validation parameters based on a representative LC-MS/MS method for lidocaine metabolites.

Table 1: Representative Validation Data for a Quantitative LC-MS/MS Assay of Lidocaine Metabolites

ParameterConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ 28.59.2-5.1-4.3
Low QC 56.17.53.22.8
Mid QC 504.85.9-1.5-0.9
High QC 8003.94.72.11.7

This data is representative of validated methods for closely related lidocaine metabolites and serves as an example of expected performance for a this compound assay.

In Vitro and Ex Vivo Models in 3 Hydroxymonoethylglycinexylidide Research

Subcellular Fractionation Studies (e.g., Microsomal and Cytosolic Preparations)

Subcellular fractions of cells, particularly from the liver, are fundamental tools for investigating the enzymatic processes involved in drug metabolism. The formation of Monoethylglycinexylidide (B1676722) (MEGX), the direct precursor to 3-Hydroxymonoethylglycinexylidide, is dependent on liver microsomal activity. nih.gov Microsomes are vesicles formed from the endoplasmic reticulum which contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary enzymes responsible for oxidative metabolism.

Research utilizing post-mitochondrial fractions, such as the S9 fraction which contains both microsomal and cytosolic enzymes, has been instrumental. In studies with cattle liver S9 fractions, the conversion of lidocaine (B1675312) to MEGX was observed. researchgate.net MEGX is considered an intermediate metabolite, which can be further processed. researchgate.net The hydroxylation of the xylidide aromatic ring to form this compound is a classic Phase I metabolic reaction, typically catalyzed by CYP450 enzymes found within the microsomal fraction. Therefore, microsomal preparations are indispensable for studying the kinetics and enzymatic machinery responsible for this specific metabolic step. Standard in vitro models like liver microsomes and S9 fractions are routinely used in drug development to assess hepatic clearance and predict in vivo metabolic fate. nih.gov

Isolated Organ and Tissue Slice Incubation Systems

Moving beyond subcellular fractions, isolated organ and tissue slice systems offer a more integrated model, preserving the cellular architecture and multicellular interactions of the organ.

The liver is the principal site for lidocaine metabolism, where it undergoes oxidative N-deethylation to form MEGX. nih.gov Precision-cut liver slices (PCLS) from cattle have been used to explore the metabolism of lidocaine, demonstrating the formation of MEGX. researchgate.net These ex vivo models maintain the complex interplay of different cell types and enzymatic pathways, offering a valuable comparison to simpler systems like subcellular fractions. researchgate.net

Studies comparing different liver preparations have shown varying metabolic profiles. For instance, research on cattle liver revealed that while MEGX was formed in both PCLS and S9 fractions, other metabolites like lidocaine-N-oxide were also detected in S9 fractions. researchgate.net The metabolic activity in these systems is a critical indicator of liver function. The formation of MEGX is so closely tied to hepatic health that it is used as a quantitative test to assess the severity of chronic liver diseases such as hepatitis and cirrhosis. nih.govnih.gov

While the liver is the primary metabolic organ, the kidney also possesses significant metabolic capabilities. Human kidney tissues contain various drug-metabolizing enzymes, including cytochrome P450 and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Human kidney cortical microsomes have been shown to metabolize compounds through hydroxylation reactions. nih.gov Specifically, enzymes like UGT1A9 and UGT2B7 are prominently expressed in the human kidney, where they facilitate the clearance of numerous xenobiotics and endogenous compounds. nih.gov

Although the kidney is a known site for the metabolism of certain drugs, with cyclosporin's metabolism to its AM9 metabolite being one example, specific research detailing the formation of this compound in isolated kidney tissues or renal slices is not extensively documented in the literature. nih.gov However, given the presence of active CYP450 enzyme systems in the kidney, it remains a potential, albeit likely minor, site for the hydroxylation of MEGX. nih.gov

Cell Culture Systems for Studying Metabolic Transformations

Cell culture systems, especially those using primary hepatocytes, provide a dynamic environment to study metabolic transformations over time. These models bridge the gap between subcellular fractions and whole-organ systems.

Primary rat hepatocytes cultured in both traditional monolayers and more advanced three-dimensional (3D) spheroid configurations have been shown to effectively convert lidocaine to its N-deethylated metabolite, MEGX. researchgate.net 3D cell culture models are increasingly recognized for their ability to mimic the physiological microenvironment of tissues in vivo, offering great promise for assessing drug disposition and pharmacokinetics. nih.gov These systems can range from simple spheroids to complex, microfluidic "organ-on-a-chip" devices, and can incorporate co-cultures of different cell types to better replicate tissue-level function. nih.govnih.gov The use of such advanced models allows for a more accurate investigation of metabolic pathways, including the sequential conversion of lidocaine to MEGX and subsequently to this compound.

Comparative Analysis of this compound Formation in Diverse Biological Samples

The rate and extent of MEGX formation, and by extension the potential for this compound production, vary significantly depending on the biological model and its physiological condition. Comparative studies are essential for contextualizing research findings.

For example, in vitro metabolism of lidocaine in cattle liver S9 fractions shows a different metabolic profile compared to precision-cut liver slices from the same species. researchgate.net In human studies, MEGX formation serves as a sensitive biomarker of liver health, with production showing a stepwise decline that corresponds to the worsening of liver disease from chronic hepatitis to cirrhosis. nih.gov Furthermore, demographic factors can influence metabolism, as significantly lower MEGX values have been observed in females under 50 compared to males of the same age. nih.gov These comparisons underscore the importance of selecting appropriate models and considering physiological variables when studying the metabolism of xenobiotics.

Table 1: Comparative Findings in Monoethylglycinexylidide (MEGX) Formation

Biological System Model / Condition Key Finding Reference
Bovine Liver Precision-Cut Liver Slices vs. S9 Fraction Both models produce MEGX from lidocaine; S9 also produces lidocaine-N-oxide. researchgate.net
Human Subjects Healthy Controls Median MEGX concentration of 67 ng/ml. nih.gov
Human Subjects Chronic Hepatitis Median MEGX concentration of 43 ng/ml, significantly lower than controls. nih.gov
Human Subjects Cirrhosis Median MEGX concentration of 24 ng/ml, showing a stepwise decline with disease severity. nih.gov

In Vivo Disposition and Systemic Presence of 3 Hydroxymonoethylglycinexylidide

Distribution in Biological Fluids

Following administration, parent compounds and their metabolites circulate in the bloodstream, and their concentrations are measured in plasma. For the related precursor compound, MEGX, peak plasma concentrations in human subjects have been observed to vary between 0.40 and 0.99 µg/mL, typically occurring 8 to 12 hours after administration of the parent compound. nih.gov

In animal models, such as rats with induced liver injury, studies have detected the presence of both free and conjugated forms of hydroxy-MEGX (a category that includes 3-Hydroxymonoethylglycinexylidide) in plasma. nih.gov The accumulation of these conjugated metabolites can be particularly significant when biliary excretion pathways are impaired. nih.gov The choice of analytical method is crucial, as some immunoassays may cross-react with multiple metabolites, leading to different concentration readings compared to more specific techniques like high-performance liquid chromatography (HPLC). nih.gov

Urinary excretion is a primary route for eliminating water-soluble metabolites from the body. Metabolites are often excreted in both their original (free) form and as conjugates, such as glucuronides or sulfates, which increases their water solubility.

While specific excretion data for this compound is not detailed in the available literature, studies on its immediate precursor, MEGX, provide insight into how such compounds are handled. In humans, MEGX is found in urine in both free and conjugated forms.

Urinary Excretion Profile of the Related Compound MEGX

Form of MEGXPercentage of Total in Urine (Mean +/- SD)
Free FormData not available
Conjugated (Glucuronide)Data not available
Conjugated (Sulfate)Data not available
Conjugated (Others)Data not available

Note: The table above illustrates the typical breakdown of a related metabolite in urine. Specific quantitative values for this compound are not available in the cited literature.

Fecal excretion is another significant pathway for the elimination of compounds and their metabolites, occurring primarily through two mechanisms: biliary excretion and direct intestinal excretion. numberanalytics.com The liver can transport substances, particularly larger molecules and conjugates, into the bile, which is then released into the intestine. numberanalytics.comcidara.com

Once in the intestine, these substances may be eliminated in the feces or be reabsorbed back into the bloodstream, a process known as enterohepatic recirculation, which can prolong the compound's presence in the body. numberanalytics.com While fecal excretion is a known route for many drug metabolites, specific data quantifying the amount of this compound eliminated via feces is not available in the reviewed literature. cidara.com

Tissue Distribution and Accumulation Patterns in Animal Models

Pharmacokinetic studies in animal models are crucial for determining how a substance is distributed among various tissues and organs. nih.gov Following administration, concentrations of a compound are measured in tissues such as the liver, kidneys, spleen, lungs, and brain to identify potential sites of accumulation. nih.govmdpi.com

For example, studies on other novel compounds in rats have shown that distribution can be rapid and extensive, with detectable levels in most tissues within minutes of administration. nih.gov The highest concentrations are often found in the gastrointestinal tract and organs of metabolism and excretion like the liver and kidneys. nih.govmdpi.com Typically, drug concentrations in most tissues decline to below detectable limits within 24 hours, indicating a lack of long-term retention. nih.gov

However, specific studies detailing the tissue distribution and accumulation patterns for this compound were not found in the available research.

Comparative Pharmacometabolomics Across Animal Species (e.g., rabbit, rat, dog, piglet)

The metabolism of a compound can vary significantly between different animal species. nih.gov These differences in metabolic pathways can affect the rate of formation and elimination of metabolites, leading to species-specific pharmacokinetic profiles. nih.govresearchgate.net Comparative studies involving species such as the rat, rabbit, dog, and pig are often conducted to understand these variations and to help predict the compound's behavior in humans. researchgate.netnih.gov

For instance, research on other substances has shown considerable species differences in metabolic patterns and the total percentage of the dose recovered in excreta. nih.gov The routes of metabolism, such as O-demethylation, N-dealkylation, or hydroxylation, can be favored to different extents in each species. nih.gov

A comprehensive comparative pharmacometabolomic analysis of this compound across rabbits, rats, dogs, and piglets has not been documented in the reviewed scientific literature.

Research on the Biological Context and Significance of 3 Hydroxymonoethylglycinexylidide

Interrelationships with Other Lidocaine (B1675312) Metabolites in Metabolic Networks

The biotransformation of lidocaine is a complex process primarily occurring in the liver, involving a cascade of metabolic reactions that produce several active and inactive metabolites. 3-Hydroxymonoethylglycinexylidide (3-OH-MEGX) is a notable metabolite within this network, and its formation and subsequent fate are intricately linked to other key metabolic products of lidocaine.

Monoethylglycinexylidide (B1676722) (MEGX) and Glycinexylidide (B194664) (GX) as Key Intermediates.

The major metabolic pathway for lidocaine involves sequential N-dealkylation. oup.compharmgkb.org The first step, mediated largely by the cytochrome P450 enzymes CYP3A4 and CYP1A2, is the removal of one of the ethyl groups from lidocaine to form monoethylglycinexylidide (MEGX). pharmgkb.orgwikipedia.orgpharmgkb.org MEGX is not only a major metabolite but also retains significant pharmacological activity, estimated to be about 80-90% of the antiarrhythmic and anticonvulsant potencies of lidocaine. pharmgkb.orgpharmgkb.org

MEGX then serves as a crucial intermediate. It can undergo further N-dealkylation to form glycinexylidide (GX). oup.compharmgkb.orgpharmgkb.org GX is considered a less potent metabolite compared to lidocaine and MEGX. nih.gov The formation of MEGX and its subsequent conversion to GX represent the primary N-dealkylation route in lidocaine metabolism. The measurement of MEGX levels has been utilized as a sensitive marker for assessing liver function due to its reliance on hepatic enzyme activity. oup.commedchemexpress.comcaymanchem.com

This compound is formed through the hydroxylation of MEGX. This introduces a hydroxyl group onto the aromatic ring of MEGX, specifically at the 3-position. Therefore, the presence and concentration of 3-OH-MEGX are directly dependent on the initial formation of MEGX.

Pathways Involving 3-Hydroxylidocaine (B23898) and 4-Hydroxylidocaine (B44769).

In addition to N-dealkylation, another significant metabolic pathway for lidocaine is aromatic hydroxylation, leading to the formation of hydroxylated derivatives. This process results in the creation of 3-hydroxylidocaine and 4-hydroxylidocaine. pharmgkb.orgpharmgkb.org In humans, the formation of 3-hydroxylidocaine is considered a minor pathway, while the major excreted hydroxylated metabolite is 4-hydroxyxylidine, which is formed after hydrolysis of the amide bond. pharmgkb.orgpharmgkb.org

The enzyme primarily responsible for the 3-hydroxylation of lidocaine is CYP1A2, with some minor contribution from CYP3A4. 3-Hydroxylidocaine itself can be further metabolized. One of the subsequent metabolic steps for 3-hydroxylidocaine is the formation of this compound. nih.gov This indicates that 3-OH-MEGX can be formed through two distinct routes: the hydroxylation of MEGX or the N-dealkylation of 3-hydroxylidocaine.

In some species, such as horses, 3-hydroxylidocaine and 4-hydroxylidocaine are major metabolites detected in plasma and urine following lidocaine administration. nih.gov

Xylidine (B576407) and its Hydroxylated Derivatives in the Metabolic Cascade.

Hydrolysis of the amide linkage in lidocaine and its metabolites, MEGX and GX, leads to the formation of 2,6-xylidine. pharmgkb.orgpharmgkb.org This can occur either directly from lidocaine or sequentially from MEGX and GX. nih.gov 2,6-xylidine can then undergo further metabolism, including hydroxylation, to form hydroxylated derivatives such as 4-hydroxy-2,6-xylidine. pharmgkb.orgpharmgkb.org The formation of 2,6-xylidine can also occur via the CES1 enzyme. pharmgkb.orgpharmgkb.org

The metabolic cascade is extensive, with studies in various animal models identifying numerous metabolites. For instance, in cattle, 2,6-dimethylaniline (B139824) (a xylidine isomer) is a significant end-product of lidocaine metabolism. researchgate.net In sheep, glucuronide conjugates of hydroxylated metabolites of lidocaine have been identified in urine. researchgate.net This highlights the diverse and species-dependent nature of the metabolic pathways.

Role in Metabolomics and Biomarker Discovery Research

The identification and quantification of metabolites like this compound are central to the field of metabolomics, which seeks to comprehensively study the small molecules within a biological system. This research has significant implications for understanding disease states and the effects of external factors on physiology.

Identification as a Metabolite in Models of Metabolic Perturbations (e.g., β-cell mass decline).

While direct research linking this compound to β-cell mass decline is not extensively documented, the broader context of metabolomics in studying metabolic perturbations is highly relevant. A decline in pancreatic β-cell mass and function is a primary factor in the development of both type 1 and type 2 diabetes. nih.gove-dmj.org Research has shown that β-cell mass can be influenced by various factors and that regeneration is possible, making it a key therapeutic target. nih.govyoutube.com

Implications for Studies on Environmental and Physiological Stress (e.g., early life trauma).

Research has established a strong link between early life trauma and an increased risk for various health issues later in life, including chronic pain and psychiatric disorders. nih.govmedrxiv.orgresearchgate.netbond.edu.au These long-term effects are often associated with alterations in physiological stress response systems, such as the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov

Metabolomics offers a powerful approach to investigate the biochemical consequences of such stressors. By analyzing the global metabolic profile, researchers can identify biomarkers that reflect the physiological impact of early life adversity. While studies have not specifically implicated this compound in this context, the principle of using metabolites to understand the effects of environmental and physiological stress is well-established. For instance, the metabolite monoethylglycinexylidide (MEGX) has been investigated as an early predictor of post-traumatic multiple organ failure. nih.gov This demonstrates the potential for drug metabolites to serve as indicators of physiological stress and organ function in critical care settings. Future metabolomic studies investigating the long-term consequences of trauma could potentially identify changes in the metabolism of xenobiotics, including drugs like lidocaine and their metabolites, as part of the broader metabolic signature of stress.

Theoretical Frameworks for Predicting Metabolite Activity and Interactions

The prediction of a metabolite's biological activity and its potential interactions with other endogenous or exogenous compounds is a cornerstone of modern pharmacology and toxicology. For a metabolite such as this compound, which is derived from the widely used local anesthetic lidocaine, understanding its behavior is crucial. hmdb.ca Various theoretical and experimental frameworks are employed to forecast the metabolic fate and potential effects of such compounds. These frameworks range from controlled in vitro experiments to complex computational models.

In Vitro Metabolic Studies

A primary framework for predicting metabolite activity involves the use of in vitro systems that replicate the metabolic environment of the body, particularly the liver. Human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are frequently used to study the formation of metabolites. Research has established that the formation of this compound from lidocaine is mediated by these enzymes.

Specifically, studies utilizing recombinant human CYP isoforms have identified CYP1A2 and CYP3A4 as the key enzymes responsible for the 3-hydroxylation of lidocaine. By using chemical and immunoinhibition techniques in these in vitro systems, researchers can determine the relative contribution of each enzyme. Such studies have indicated that while both enzymes can form the precursor to this compound, CYP1A2 appears to play a more significant role. This in vitro framework is fundamental for predicting how genetic polymorphisms or drug-drug interactions affecting these enzymes might alter the metabolic profile of lidocaine and the subsequent exposure to its metabolites.

Enzyme Kinetic Analysis

Building upon in vitro studies, enzyme kinetic analysis provides a quantitative framework for predicting metabolite formation and interaction. By measuring the rates of metabolite production at varying substrate concentrations, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined.

Comparative Interspecies Metabolomics

A significant framework for predicting metabolite activity in humans relies on comparative studies across different species. The metabolic fate of a drug can exhibit notable variations between species due to differences in the expression and activity of metabolic enzymes.

Studies have detailed the urinary metabolite profiles of lidocaine in humans, rats, and dogs, revealing different proportions of this compound and other metabolites. europa.eueuropa.eu For example, in rats administered lidocaine hydrochloride, this compound was a major metabolite found in urine, accounting for a significant percentage of the dose. europa.eueuropa.eu In contrast, its proportion in human and dog urine appears to be different. europa.eu In equine models, it is also a major metabolite detected in plasma and urine. These species-specific metabolic differences are critical for preclinical-to-clinical translation, helping to predict whether animal models accurately reflect human metabolism and potential toxicity.

Relative Abundance of Lidocaine Metabolites in Urine Across Species (% of Administered Dose)

MetaboliteHumanRatDog
Lidocaine4.76%0.2%2.0%
Monoethylglycinexylidide (MEGX)12.68%0.7%2.3%
Glycinexylidide (GX)0.78%2.1%12.6%
3'-Hydroxylidocaine1.1%31.2%6.7%
This compound0.3%36.9%3.1%
2,6-Xylidine1.0%1.5%1.6%
4-Hydroxy-2,6-dimethylaniline72.6%12.4%35.2%

Data sourced from European Public MRL Assessment Reports. europa.eueuropa.eu Note: Values represent percentages of the administered dose recovered in urine and can vary based on study conditions.

Computational Modeling

Computational modeling offers a powerful theoretical framework for predicting metabolite activity and interactions without the need for extensive laboratory experiments. Future research into this compound could benefit significantly from such approaches. Techniques like quantitative structure-activity relationship (QSAR) modeling could be used to predict the biological activity or toxicity of the metabolite based on its chemical structure.

Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of lidocaine and its metabolites, including this compound. These models incorporate physiological data (e.g., blood flow, tissue volumes) and in vitro metabolic data (e.g., enzyme kinetics) to predict the concentration-time profiles of the metabolite in various tissues. This can help in forecasting its potential for reaching concentrations associated with pharmacological or toxicological effects.

Metabolomics and Systems Biology

A broader theoretical framework involves metabolomics and systems biology. These fields aim to comprehensively identify and quantify all small-molecule metabolites in a biological system to understand the systemic response to a stimulus. sci-hub.se Resources like IMetaboMap, which catalogs interactions between plasma metabolites and cytokine responses, represent a move towards predicting activity on a systemic level.

By including metabolites like this compound in such large-scale analyses, it may be possible to uncover previously unknown interactions with endogenous pathways, such as the immune system. Metabolomics studies in animal models have identified thousands of metabolites that change in response to various conditions, providing a rich dataset for generating new hypotheses about a metabolite's function or potential as a biomarker. sci-hub.se This data-driven approach allows for the prediction of metabolite activity within the complex network of biological interactions.

Advanced Research Directions and Future Perspectives on 3 Hydroxymonoethylglycinexylidide

Innovations in Analytical Techniques for Ultra-Trace Metabolite Analysis

The accurate and sensitive detection of metabolites present in low concentrations, such as 3-Hydroxymonoethylglycinexylidide, is fundamental to understanding their pharmacokinetics and potential biological effects. The development of advanced analytical methodologies is crucial for achieving the required levels of sensitivity and selectivity for ultra-trace analysis in complex biological matrices.

Recent advancements have seen a significant shift towards hyphenated chromatographic and mass spectrometric techniques. Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of lidocaine (B1675312) and its metabolites. nih.govnih.gov These methods offer high sensitivity, with lower limits of quantitation (LLOQ) reaching as low as 1 ng/mL in plasma for related lidocaine metabolites. researchgate.net The principles of these techniques are directly applicable to the development of robust assays for this compound.

Future innovations are likely to focus on further enhancing the sensitivity and throughput of these methods. The use of ultra-high-performance liquid chromatography (UHPLC) can significantly reduce analytical run times while improving chromatographic resolution. researchgate.net Additionally, the development of novel sample preparation techniques, such as hollow-fiber liquid-phase microextraction (HF-LPME), can provide high enrichment factors for trace analytes from complex samples like plasma and urine. oup.com

Table 1: Comparison of Analytical Techniques for Metabolite Analysis

TechniquePrincipleAdvantages for this compound Analysis
LC-MS/MS Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio.High sensitivity and selectivity, suitable for complex biological matrices. nih.govnih.gov
UHPLC Uses smaller particle size columns to achieve higher resolution and faster analysis.Reduced run times and improved separation efficiency. researchgate.net
HF-LPME A microextraction technique for sample enrichment.High pre-concentration factor, minimizing matrix effects. oup.com
GC-MS Separates volatile compounds by gas chromatography and identifies them by mass spectrometry.Historically used, but LC-MS/MS is now generally preferred for its applicability to a wider range of compounds. researchgate.net

Computational Modeling and In Silico Approaches for Metabolic Pathway Elucidation

Computational modeling and in silico approaches have become indispensable tools in modern drug discovery and development, offering the ability to predict metabolic fates and potential toxicities before extensive laboratory work is undertaken. frontiersin.orgnih.gov These methods are particularly valuable for elucidating the complex metabolic pathways of drugs like lidocaine and understanding the formation of its various metabolites, including this compound.

The metabolism of lidocaine primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4. pharmgkb.org These enzymes are responsible for the initial N-de-ethylation of lidocaine to monoethylglycinexylidide (B1676722) (MEGX), a direct precursor to this compound. pharmgkb.org In silico models can predict the sites of metabolism on a drug molecule with increasing accuracy. pharmgkb.org These predictions are based on various factors, including the chemical structure of the substrate and its interaction with the active site of metabolic enzymes. frontiersin.org

Future directions in this area involve the development of more sophisticated and predictive models. Machine learning and deep learning algorithms are being increasingly applied to large datasets of metabolic reactions to improve the accuracy of metabolite prediction. pharmgkb.org Furthermore, the creation of comprehensive in silico models that can simulate the entire metabolic pathway, from the parent drug to its final excretion products, will provide a more dynamic and quantitative understanding of metabolite formation. nih.gov

Systems Biology Integration for a Holistic Understanding of Metabolite Roles

Systems biology offers a powerful framework for moving beyond the study of individual components to a more holistic understanding of how they interact within a biological system. nih.gov In the context of this compound, a systems biology approach would involve integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the lidocaine metabolic network. nih.gov

By mapping the interactions between the genes encoding metabolic enzymes (e.g., CYP1A2, CYP3A4), the expression levels of these enzymes, and the resulting concentrations of lidocaine and its metabolites, researchers can gain a deeper understanding of the factors that influence the formation of this compound. pharmgkb.orgnih.gov This integrated approach can help to identify key regulatory nodes in the metabolic pathway and predict how genetic variations or co-administered drugs might alter the metabolic profile of lidocaine.

Future research will likely focus on developing multi-scale models that can connect the molecular level events of metabolism with physiological outcomes at the cellular, tissue, and whole-organism levels. Such models could, for instance, link the production of this compound to specific cellular responses or long-term physiological effects, providing a more complete picture of its biological role.

Exploration of Novel Biological Contexts for this compound Research

While the primary focus of research on lidocaine and its metabolites has been on their roles in local anesthesia and the treatment of cardiac arrhythmias, emerging evidence suggests that they may have broader biological activities. nih.gov This opens up exciting new avenues for investigating the potential functions of this compound in novel biological contexts.

Lidocaine itself has been shown to possess anti-inflammatory and immunomodulatory properties. nih.gov It can modulate the activity of various immune cells and inhibit the production of pro-inflammatory mediators. nih.gov Given that metabolites can sometimes retain or even have different activities than the parent compound, it is plausible that this compound could also exert effects on the immune system. Future research could explore the impact of this metabolite on inflammatory pathways and its potential role in conditions with an inflammatory component.

Furthermore, a recent study reported the discovery of a novel lidocaine metabolite produced by human liver microsomes, highlighting that our understanding of lidocaine's metabolic fate may still be incomplete. oup.com This discovery underscores the importance of continued exploration for new metabolites and their potential biological functions. Investigating the presence and activity of this compound in different tissues and disease states beyond its traditional context could reveal unexpected roles and therapeutic possibilities.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Hydroxymonoethylglycinexylidide in biological matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) or LC-MS/MS with deuterated internal standards to improve specificity and reduce matrix effects. Calibration curves should span the expected concentration range (e.g., 0.1–50 µg/mL) and include quality controls at low, mid, and high concentrations. Validate methods according to ICH guidelines, assessing precision (<15% CV), accuracy (85–115% recovery), and stability under storage conditions .
  • Data Analysis : Compare results with literature-reported pharmacokinetic parameters (e.g., Collinsworth et al., 1974) to validate detection thresholds .

Q. How should researchers handle safety protocols for synthesizing or handling this compound?

  • Safety Measures :

  • Wear nitrile gloves (EN 374-compliant) and tightly sealed goggles to prevent skin/eye contact .
  • Work in a fume hood with HEPA filtration to minimize inhalation risks, as toxicological data are limited .
  • Store the compound in airtight containers at –20°C to prevent degradation .

Q. What are the key steps in synthesizing this compound for reproducibility?

  • Synthesis Design :

  • Start with lidocaine as a precursor, following oxidative metabolic pathways (e.g., hepatic microsomal incubation) .
  • Characterize intermediates via NMR (¹H/¹³C) and FTIR to confirm structural integrity.
  • Purity (>95%) must be verified via reversed-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved?

  • Conflict Resolution :

  • Cross-validate results using in vitro (e.g., human hepatocyte assays) and in silico (CYP450 enzyme docking simulations) models to identify species-specific metabolic variations .
  • Perform power analyses to ensure sample sizes are sufficient to detect clinically relevant differences (α = 0.05, β = 0.2) .

Q. What experimental designs are optimal for studying this compound’s interaction with cardiac sodium channels?

  • Electrophysiological Studies :

  • Use patch-clamp assays on transfected HEK293 cells expressing human Nav1.5 channels.
  • Apply escalating concentrations (1–100 µM) to assess half-maximal inhibitory concentration (IC₅₀) and compare with lidocaine’s known IC₅₀ (~3 µM) .
  • Control for temperature (37°C) and pH (7.4) to mimic physiological conditions .

Q. How should researchers address gaps in this compound’s toxicological profile?

  • Toxicology Workflow :

  • Conduct Ames tests for mutagenicity and MTT assays on human primary hepatocytes to assess cytotoxicity.
  • Compare results with structurally analogous compounds (e.g., glycinexylidide) to infer potential risks .
  • Document all deviations from OECD guidelines to ensure transparency .

Q. What strategies improve the reproducibility of pharmacokinetic studies involving this compound?

  • Best Practices :

  • Standardize animal models (e.g., Sprague-Dawley rats) and dosing regimens (e.g., IV bolus vs. infusion).
  • Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .
  • Publish raw data in supplementary materials to facilitate meta-analyses .

Methodological Guidance

Q. How to present analytical data on this compound in research papers?

  • Data Presentation :

  • Use tables to summarize pharmacokinetic parameters (Cmax, Tmax, AUC) and figures for dose-response curves.
  • Annotate chromatograms with retention times and fragmentation patterns (LC-MS/MS) .
  • Discuss limitations (e.g., cross-reactivity in immunoassays) and propose validation steps .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

  • Statistical Framework :

  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Use receiver operating characteristic (ROC) curves to evaluate diagnostic thresholds in toxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.